molecular formula C9H6F2N2 B12986939 1-(3,5-Difluorophenyl)-1H-imidazole

1-(3,5-Difluorophenyl)-1H-imidazole

Cat. No.: B12986939
M. Wt: 180.15 g/mol
InChI Key: KSNLNLIOAQTSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Difluorophenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the 3,5-difluorophenyl group adds unique properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Difluorophenyl)-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of 3,5-difluoroaniline with glyoxal in the presence of ammonium acetate, which leads to the formation of the imidazole ring . Another method involves the cyclization of 3,5-difluorophenyl-substituted amidines under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-1H-imidazole involves its interaction with various molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Difluorophenyl)-1H-imidazole: Similar structure but with different fluorine substitution pattern.

    1-(3,4-Difluorophenyl)-1H-imidazole: Another isomer with fluorine atoms at different positions on the phenyl ring.

Uniqueness

1-(3,5-Difluorophenyl)-1H-imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms at the 3 and 5 positions of the phenyl ring can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6F2N2

Molecular Weight

180.15 g/mol

IUPAC Name

1-(3,5-difluorophenyl)imidazole

InChI

InChI=1S/C9H6F2N2/c10-7-3-8(11)5-9(4-7)13-2-1-12-6-13/h1-6H

InChI Key

KSNLNLIOAQTSON-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.